molecular formula C14H26N2O2 B12084155 Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine

Cat. No.: B12084155
M. Wt: 254.37 g/mol
InChI Key: CIMQYLWCFWXFII-UHFFFAOYSA-N
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Description

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine typically involves the formation of the piperidine ring followed by the introduction of the oxane-4-carbonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds .

Scientific Research Applications

Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

[4-(ethylaminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C14H26N2O2/c1-2-15-11-12-3-7-16(8-4-12)14(17)13-5-9-18-10-6-13/h12-13,15H,2-11H2,1H3

InChI Key

CIMQYLWCFWXFII-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(CC1)C(=O)C2CCOCC2

Origin of Product

United States

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